
Probing Centrosome Dynamics: Live-Cell
Imaging with Centrinone-B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Centrinone-B

Cat. No.: B606598 Get Quote

Application Note and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Centrosomes are the primary microtubule-organizing centers in animal cells, playing a pivotal

role in cell division, polarity, and motility. The precise regulation of centrosome number is critical

for maintaining genomic stability. Dysregulation, often leading to centrosome amplification, is a

hallmark of many cancers. Polo-like kinase 4 (PLK4) is the master regulator of centriole

duplication, the core component of the centrosome. Centrinone-B is a highly specific and

potent inhibitor of PLK4, offering a powerful tool to dissect the mechanisms of centrosome

biogenesis and the cellular consequences of its disruption. This document provides detailed

protocols for live-cell imaging and immunofluorescence analysis of centrosome dynamics in

response to Centrinone-B treatment, along with quantitative data and pathway diagrams to

guide experimental design and interpretation.

Mechanism of Action of Centrinone-B
Centrinone-B exerts its effect by inhibiting the kinase activity of PLK4.[1][2][3] PLK4 is

essential for the initiation of centriole duplication during the G1/S transition of the cell cycle.[1]

[2][4] By inhibiting PLK4, Centrinone-B prevents the formation of new procentrioles, leading to

a gradual loss of centrosomes over successive cell divisions.[5] Interestingly, the cellular

response to Centrinone-B is concentration-dependent. While higher concentrations lead to

centrosome depletion, lower concentrations can paradoxically result in the accumulation of
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supernumerary centrosomes.[1][2] This is thought to be due to partial inhibition of PLK4, which

disrupts the tight regulation of its own degradation and activity.[3]

Quantitative Effects of Centrinone-B on Centrosome
Number
The following table summarizes the concentration-dependent effects of Centrinone-B on

centrosome number in RPE-1 cells, as determined by immunofluorescence analysis.

Centrinone-B
Concentration

Treatment
Duration

Predominant
Centrosome
Phenotype

Percentage of
Cells with
Supernumerar
y
Centrosomes
(Approx.)

Reference

200 nM 3 days
Supernumerary

centrosomes
50% [1][2]

500 nM 3 days

Centrosome loss

(single or no

centrosome)

Not Applicable [1][2]

Signaling Pathway of PLK4 in Centriole Duplication
and its Inhibition by Centrinone-B

PLK4 Signaling in Centriole Duplication

G1/S Transition

PLK4 STIL
phosphorylates & activates

CEP152/CEP192
recruits

SAS-6
recruits

Procentriole Formation

Centrinone-B inhibits
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Click to download full resolution via product page

Caption: PLK4 is recruited to the mother centriole and initiates procentriole formation.

Experimental Protocols
Protocol 1: Live-Cell Imaging of Centrosome Dynamics
This protocol describes how to perform live-cell imaging to monitor centrosome dynamics in

real-time following Centrinone-B treatment.

Materials:

Cells stably expressing a fluorescently tagged centrosome marker (e.g., GFP-Centrin1,

mCherry-PCNT)

Glass-bottom imaging dishes or plates

Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with serum and antibiotics

Centrinone-B stock solution (in DMSO)

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed cells expressing the fluorescent centrosome marker onto glass-bottom

imaging dishes at a density that will allow for individual cell tracking for the desired duration

of the experiment.

Centrinone-B Treatment: The following day, replace the medium with fresh live-cell imaging

medium containing the desired concentration of Centrinone-B or DMSO as a vehicle

control. For time-lapse imaging of the immediate effects, add Centrinone-B shortly before

imaging. For longer-term effects on centrosome number, treat the cells for the desired

duration (e.g., 3 days) before starting the imaging session.[1]

Microscope Setup: Place the imaging dish on the microscope stage within the pre-warmed

and equilibrated environmental chamber.
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Image Acquisition:

Select appropriate filter sets for the fluorescent protein being used.

Set the imaging parameters (exposure time, laser power) to the lowest possible levels that

provide a good signal-to-noise ratio to minimize phototoxicity.[6]

Acquire images at multiple stage positions to increase the number of cells analyzed.

For time-lapse imaging, set the time interval appropriate for the dynamic process being

studied (e.g., every 5-15 minutes for mitotic progression).

Data Analysis:

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to track individual cells and

quantify the number of fluorescently labeled centrosomes over time.[7]

Measure other relevant parameters such as the duration of mitosis (from nuclear envelope

breakdown to anaphase onset).[1]

Protocol 2: Immunofluorescence Staining of
Centrosomes
This protocol details the fixation and staining of cells to visualize and quantify centrosomes

after Centrinone-B treatment.

Materials:

Cells grown on glass coverslips

Phosphate-buffered saline (PBS)

Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
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Primary antibodies against centrosome markers (e.g., anti-gamma-tubulin, anti-pericentrin

(PCNT), anti-CEP135)

Fluorophore-conjugated secondary antibodies

DAPI or Hoechst for nuclear counterstaining

Antifade mounting medium

Procedure:

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with

the desired concentrations of Centrinone-B for the appropriate duration.

Fixation:

Aspirate the culture medium and wash the cells once with PBS.

Fix the cells. For many centrosome proteins, fixation with ice-cold methanol for 10 minutes

at -20°C is effective.[8] Alternatively, fix with 4% paraformaldehyde for 15 minutes at room

temperature.[9]

Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS

and then permeabilize with Triton X-100 in PBS for 10-15 minutes at room temperature.[9]

[10]

Blocking: Wash the cells three times with PBS and then incubate in blocking buffer for at

least 1 hour at room temperature to reduce non-specific antibody binding.[10][11]

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the

manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2

hours at room temperature or overnight at 4°C.[10]

Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5

minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at
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room temperature, protected from light.[10]

Counterstaining and Mounting: Wash the coverslips three times as in step 6. Incubate with

DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[12] Perform a final wash and

then mount the coverslips onto glass slides using antifade mounting medium.

Imaging and Quantification:

Acquire z-stack images of the stained cells using a fluorescence or confocal microscope.

Count the number of centrosomes per cell in a blinded manner. A bona fide centrosome

should contain both centriolar and pericentriolar material markers.[12]

Experimental Workflow for Live-Cell Imaging with
Centrinone-B
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Live-Cell Imaging Workflow with Centrinone-B

Start

Seed cells expressing
fluorescent centrosome marker

Treat with Centrinone-B
(or DMSO control)

Perform live-cell imaging
(37°C, 5% CO2)

Analyze images:
- Track cells

- Quantify centrosomes
- Measure mitotic timing

End

Click to download full resolution via product page

Caption: A typical workflow for a live-cell imaging experiment using Centrinone-B.

Troubleshooting
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Problem Possible Cause Suggestion

No or weak fluorescent signal

(Live-cell imaging)

Low expression of the

fluorescently tagged protein.

Phototoxicity/photobleaching.

Use a cell line with higher

expression. Reduce laser

power and/or exposure time.

Use a more photostable

fluorescent protein.

High background fluorescence

(Immunofluorescence)

Incomplete blocking.

Insufficient washing.

Secondary antibody is non-

specific.

Increase blocking time.

Increase the number and

duration of washes. Include a

secondary antibody-only

control.

Difficulty in resolving individual

centrosomes

Cells are too dense.

Insufficient resolution of the

microscope.

Seed cells at a lower density.

Use a higher magnification

objective and/or a super-

resolution microscopy

technique.

Unexpected cell death

Centrinone-B concentration is

too high for the cell line.

Phototoxicity during live-cell

imaging.

Perform a dose-response

curve to determine the optimal

concentration. Minimize light

exposure.

Conclusion
Centrinone-B is an invaluable tool for studying the intricate processes of centrosome

duplication and the cellular responses to centrosome number abnormalities. The protocols and

data presented here provide a comprehensive guide for researchers to effectively utilize live-

cell imaging and immunofluorescence techniques to investigate centrosome dynamics. By

carefully controlling the concentration of Centrinone-B, researchers can induce either

centrosome loss or amplification, providing a versatile system to explore the roles of

centrosomes in both normal physiology and disease states such as cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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